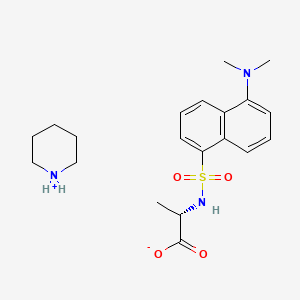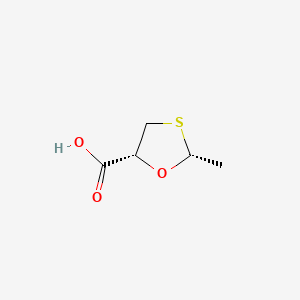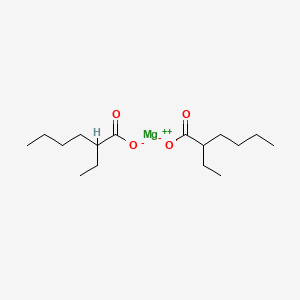
4-Methylideneoctan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylideneoctan-2-one is an organic compound with the molecular formula C9H16O It is a ketone with a methylidene group attached to the second carbon of an octane chain
準備方法
Synthetic Routes and Reaction Conditions
4-Methylideneoctan-2-one can be synthesized through several methods. One common approach involves the reaction of an ester with an enol ether to form an acetal, which is then reduced to an aldehyde. The aldehyde is subsequently reacted with diisobutylaluminium hydride and a metal enolate to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-Methylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Methylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methylideneoctan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways that modify its structure. These interactions can lead to changes in cellular function and biochemical processes .
類似化合物との比較
Similar Compounds
4-Methylideneoxetan-2-one: A similar compound with a different ring structure.
4-Methylidene-5-one: Another related compound with distinct chemical properties.
Uniqueness
4-Methylideneoctan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
4-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h2,4-7H2,1,3H3 |
InChIキー |
UKZKMRGYMWHKOD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
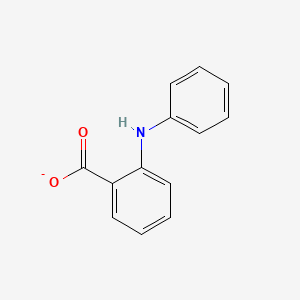
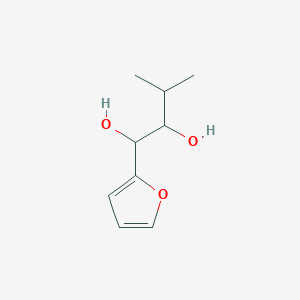
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
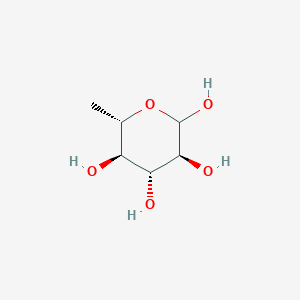
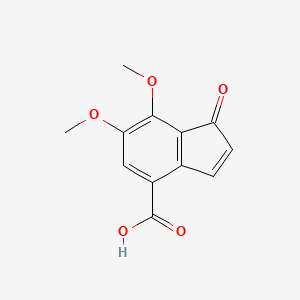
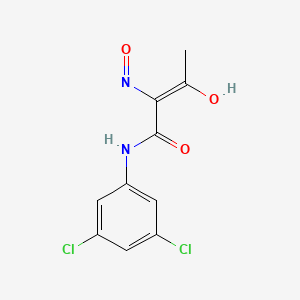
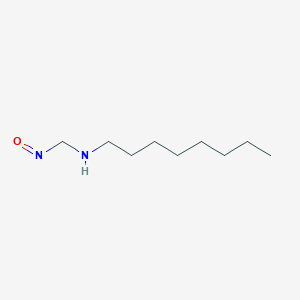
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
